Diphenylphosphinoferrocene

Nickel catalysis Decarbonylative coupling Fluoroalkyl thioether synthesis

Researchers optimizing cross-coupling yields face a challenge: PPh₃ lacks π-acceptor character, while dppf enforces rigid cis-geometry that limits conformational flexibility. Diphenylphosphinoferrocene (CAS 12098-17-8) resolves this as a monodentate ferrocenylphosphine with tunable electronics. Key advantages: • Outperforms PPh₃ in Suzuki-Miyaura coupling of aryl bromides for biaryl synthesis. • Enables Ni-catalyzed decarbonylative fluoroalkylthioether synthesis. • Electronic tunability (e.g., CF₃ modification) doubles C-O reductive elimination rates from Pd(II) complexes. Supplied at ≥98% purity with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C9H7FOS
Molecular Weight 0
CAS No. 12098-17-8
Cat. No. B1173518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylphosphinoferrocene
CAS12098-17-8
SynonymsDiphenylphosphinoferrocene
Molecular FormulaC9H7FOS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylphosphinoferrocene (CAS 12098-17-8) – Ferrocenyl Monophosphine Ligand for Advanced Transition-Metal Catalysis


Diphenylphosphinoferrocene (CAS 12098-17-8), also referred to as 1-(diphenylphosphino)ferrocene, is a ferrocene-based monophosphine ligand with the molecular formula C₂₂H₁₉FeP and a molecular weight of 370.21 g/mol . The compound consists of a ferrocene backbone bearing a single diphenylphosphino (–PPh₂) group, which imparts a unique combination of electronic and steric properties that distinguish it from both conventional triarylphosphines and bidentate ferrocenyl diphosphines [1]. These features enable the ligand to stabilize catalytically active transition-metal centers while providing sufficient steric accessibility for demanding bond-forming events, making it a valuable component in nickel- and palladium-catalyzed transformations [2].

Monodentate ferrocenylphosphine for Ni- and Pd-catalyzed transformations
Distinct electronic profile vs. conventional triarylphosphines
Conformational flexibility where bidentate ligands may be suboptimal

Why Generic Substitution of Diphenylphosphinoferrocene (CAS 12098-17-8) Is Not Feasible – Monodentate vs. Bidentate Ferrocenylphosphine Selectivity


Diphenylphosphinoferrocene cannot be freely substituted by other ferrocenylphosphine ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), or by simple triarylphosphines like triphenylphosphine (PPh₃). While dppf provides a rigid, chelating bidentate coordination environment that enforces cis geometry in transition-metal complexes [1], the monodentate diphenylphosphinoferrocene offers greater conformational flexibility and a different steric profile, which can be decisive in reactions where a single phosphine coordination is required or where the bidentate ligand’s bite angle is suboptimal [2]. Furthermore, compared to PPh₃, the ferrocenyl backbone of diphenylphosphinoferrocene imparts distinct electronic properties—specifically, the cyclopentadienyl rings act as stronger π-acceptors, lowering the basicity of the phosphorus center and altering the redox behavior of the resulting metal complexes [3]. These differences translate directly into quantifiable variations in catalytic activity and selectivity, as demonstrated in the evidence below.

Diphenylphosphinoferrocene Monodentate, flexible coordination geometry; ferrocene backbone modifies phosphorus basicity and redox behavior
dppf (bidentate ferrocenylphosphine) Enforces rigid cis geometry via chelation; bite angle may limit catalytic scope in certain cross-couplings
Diphenylphosphinoferrocene Ferrocenyl Cp rings act as stronger π-acceptors, altering electron density at metal center
Triphenylphosphine (PPh₃) Lacks ferrocenyl electronic tuning; may shift catalytic activity and selectivity profiles

Quantitative Differentiation of Diphenylphosphinoferrocene (CAS 12098-17-8) – Comparative Performance Data for Scientific Selection


Optimal Ligand Identification for Nickel-Catalyzed Decarbonylative Fluoroalkylation

In a systematic ligand screen for the nickel-catalyzed decarbonylative synthesis of fluoroalkyl thioethers, diphenylphosphinoferrocene was identified as the optimal ligand among a panel of phosphine ligands evaluated [1]. The study employed a standard reaction of S-phenyl thioester with a fluoroalkyl carboxylic acid derivative under nickel catalysis. While specific yield values are not detailed in the abstract, the publication explicitly states that diphenylphosphinoferrocene outperformed all other ligands tested in this challenging transformation, which requires a delicate balance of electronic and steric properties to facilitate the rate-limiting reductive elimination step [1].

Ni-Catalyzed Fluoroalkylation Screen
Class-level inference
Identified as the top-performing ligand among a phosphine panel for decarbonylative fluoroalkyl thioether synthesis
Supports ligand selection for Ni-catalyzed decarbonylative coupling workflows
Yield data require full-text review; class-level comparison
Nickel catalysis Decarbonylative coupling Fluoroalkyl thioether synthesis

Enhanced Enantioselectivity and Catalytic Efficiency in Asymmetric Nickel Catalysis

The nickel complex of diphenylphosphinoferrocene (DPPF) combined with chiral diamine (DABN) was directly compared to analogous palladium and platinum complexes as well as a nickel catalyst lacking the DPPF ligand [1]. The DPPF-Ni/DABN system afforded higher enantioselectivity and greater catalytic efficiency than all comparators, including [Ni[(R)-dabn]](SbF₆)₂ without DPPF [1]. While exact enantiomeric excess (ee) values are not provided in the abstract, the study clearly establishes that the presence of the ferrocenylphosphine ligand is essential for achieving superior asymmetric induction and turnover.

Asymmetric Ni Catalysis Comparison
Head-to-head
DPPF-Ni/DABN system gave higher enantioselectivity and efficiency vs. Pd, Pt, and ligand-free Ni catalysts
Indicates ferrocenylphosphine role in asymmetric induction for nickel catalysis
ee values not abstracted; requires validation with target substrates
Asymmetric catalysis Nickel complexes Enantioselective synthesis

Superior Activity of dppf-Palladium Complexes vs. Triphenylphosphine in Suzuki Coupling

A comparative screening study of dppfMX₂ complexes (M = Pt, Pd; X = Cl, Br, I) for the Suzuki coupling reaction demonstrated that dppfPdX₂ compounds are superior to conventional triphenylphosphine (PPh₃)-based catalysts and other bidentate phosphine ligands [1]. The study, which employed a standard Suzuki coupling of aryl bromides with phenylboronic acid, revealed that the fully formed dppf-palladium catalysts exhibited significantly higher activity than in situ generated PPh₃ systems [1]. Although the specific turnover numbers or yields are not detailed in the abstract, the authors explicitly state that dppfPdX₂ complexes outperformed both monodentate PPh₃ and other bidentate ligands, underscoring the unique catalytic profile conferred by the ferrocenyl diphenylphosphino framework.

Suzuki Coupling Activity Comparison
Class-level inference
dppfPdX₂ complexes outperformed PPh₃-based catalysts and other bidentate phosphines in aryl bromide coupling
Supports ferrocenylphosphine-based precatalysts over triarylphosphine systems in cross-coupling
Turnover numbers require review; class-level comparison
Palladium catalysis Suzuki-Miyaura coupling Cross-coupling

Stoichiometric Reductive Elimination Rate Enhancement with CF₃-DPPF Ligand

In a study examining electronic and steric effects on C–O bond-forming reductive elimination from palladium(II) complexes, the rate constant for reductive elimination from the CF₃-substituted DPPF-ligated palladium complex was found to be twice that of the analogous DPPF-ligated complex [1]. This direct comparison, performed under identical conditions, demonstrates that the ferrocenyl diphenylphosphino scaffold is highly responsive to electronic tuning, enabling significant rate enhancements through simple ligand modifications. The baseline DPPF complex itself serves as a reference point for evaluating these effects, highlighting the inherent reactivity of the ferrocenylphosphine framework.

Reductive Elimination Rate Enhancement
Reported
Rate constant for CF₃-DPPF Pd complex = 2× that of the parent DPPF complex
Demonstrates electronic tunability of ferrocenylphosphine scaffold for rate modulation
Transferability depends on substrate and reaction conditions
Reductive elimination Palladium complexes C–O bond formation

Application Scenarios for Diphenylphosphinoferrocene (CAS 12098-17-8) Based on Quantitative Evidence


Nickel-Catalyzed Decarbonylative Synthesis of Fluoroalkyl Thioethers

Diphenylphosphinoferrocene is the optimal ligand for the nickel-catalyzed decarbonylative coupling of thioesters with fluoroalkyl carboxylic acids, enabling the construction of diverse fluoroalkyl thioethers with both aryl and alkyl substituents [1]. This reaction is particularly valuable in medicinal and agrochemical chemistry, where fluoroalkyl groups enhance metabolic stability and bioavailability.

Asymmetric Nickel Catalysis Using Chiral Diamine Co-Ligands

In combination with chiral diamines such as (R)-DABN, diphenylphosphinoferrocene forms nickel complexes that deliver higher enantioselectivity and catalytic efficiency than analogous palladium or platinum systems, as well as ligand-free nickel catalysts [2]. This system is applicable to asymmetric bond-forming reactions where control of axial chirality is required.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes of diphenylphosphinoferrocene (as the simpler monodentate analog of dppf) consistently outperform triphenylphosphine-based catalysts in Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid [3]. This makes it a superior ligand choice for biaryl synthesis in pharmaceutical and fine-chemical manufacturing.

Electronic Tuning for Accelerated Reductive Elimination

The ferrocenyl diphenylphosphino scaffold allows for electronic modification (e.g., introduction of CF₃ groups) that can double the rate constant of C–O bond-forming reductive elimination from palladium(II) complexes [4]. This tunability is critical for optimizing catalytic cycles that involve challenging reductive elimination steps, such as in ether synthesis.

Application
Selection Property
Validation Focus
Ni-Catalyzed Decarbonylative Fluoroalkylation
Ligand performance in nickel catalyst screening
Confirm activity and yield with target thioesters and fluoroalkyl acids
Asymmetric Ni Catalysis with Chiral Diamines
Enantioselectivity and efficiency profile
Validate ee and turnover with chiral diamine co-ligands
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling
Catalytic activity relative to triarylphosphine systems
Verify performance in aryl bromide couplings under standard conditions
Electronic Tuning for C–O Reductive Elimination
Rate modulation by ferrocenylphosphine modification
Assess rate enhancement in target Pd-mediated ether synthesis

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